molecular formula C21H20F2N4O3S B6568252 N-(4-fluorophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921875-61-8

N-(4-fluorophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6568252
CAS No.: 921875-61-8
M. Wt: 446.5 g/mol
InChI Key: YIFXVGIUEGKMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide chain is further modified with a carbamoyl-methyl group bound to a 4-fluorophenylmethyl substituent. The compound’s synthesis likely involves multi-step functionalization of the imidazole ring, as inferred from analogous procedures in the literature (e.g., sulfanyl-acetamide couplings and carbamoylations) .

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O3S/c22-15-3-1-14(2-4-15)9-24-19(29)11-27-18(12-28)10-25-21(27)31-13-20(30)26-17-7-5-16(23)6-8-17/h1-8,10,28H,9,11-13H2,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFXVGIUEGKMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)F)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H19F2N3O2S
  • Molecular Weight : 373.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the GABA-A receptor, which plays a critical role in neurotransmission and is implicated in various neurological disorders .

Potential Mechanisms:

  • GABA-A Receptor Modulation : The compound may enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the fluorophenyl group is believed to enhance lipophilicity, improving cellular uptake and bioavailability.

Key Structural Features:

  • Fluorophenyl Group : Enhances binding affinity to target receptors.
  • Hydroxymethyl Substituent : May contribute to the compound's metabolic stability.
  • Sulfanyl Linkage : Potentially involved in interactions with biological targets.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant activity against various cancer cell lines.

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
MCF7 (Breast)8.7
HeLa (Cervical)10.3

Case Studies

One notable study investigated the effects of this compound on GABA-A receptor modulation. It was found that the compound enhanced receptor activity, leading to increased sedation in animal models without significant hepatotoxicity, contrasting with other compounds in its class .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares key motifs with several imidazole- and acetamide-based derivatives (Table 1). Notable analogs include:

Compound Name Key Structural Differences vs. Target Compound Reference
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide Replaces hydroxymethyl (position 5) with a 4-fluorophenyl group; acetamide side chain terminates at an isoxazolyl ring instead of a carbamoyl-fluorophenylmethyl group.
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide Substitutes hydroxymethyl with phenyl (position 5); lacks carbamoyl-methyl functionality; chlorophenyl replaces fluorophenyl in the acetamide side chain.
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Contains methylsulfinyl and pyridyl groups instead of sulfanyl-acetamide; fluorophenyl at position 4 rather than carbamoyl-fluorophenylmethyl at position 1.
Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide) Sulfonamide replaces sulfanyl-acetamide; cyano and dimethyl groups alter electronic properties; lacks fluorophenyl or hydroxymethyl substituents.

Key Observations :

  • Hydroxymethyl vs.
  • Carbamoyl-Methyl vs. Simple Acetamides : The carbamoyl-methyl branch in the target compound introduces additional hydrogen-bonding capacity, which is absent in simpler acetamide analogs like or . This could influence target binding affinity or metabolic stability.
  • Fluorophenyl vs. Chlorophenyl/Other Aromatics : Fluorophenyl groups (present in the target and ) may offer distinct electronic and steric effects compared to chlorophenyl () or tolyl () groups, affecting π-π stacking or interactions with hydrophobic enzyme pockets.
Physicochemical Properties
  • Melting Points : Compounds with polar substituents (e.g., hydroxymethyl) typically exhibit higher melting points than aryl-substituted analogs. For example, indole derivatives with nitro groups (mp 190–191°C, ) melt higher than those with methoxy groups (mp 153–154°C, ). The target’s hydroxymethyl group may similarly elevate its melting point relative to or .
  • Solubility : Hydroxymethyl and carbamoyl groups likely improve water solubility compared to nitro- or aryl-substituted imidazoles (e.g., ).
Spectroscopic Characterization
  • NMR: The hydroxymethyl group’s protons (position 5) would resonate downfield (δ ~3.5–4.5 ppm) due to oxygen electronegativity, distinct from aryl-substituted analogs (e.g., δ ~7.0–8.0 ppm for phenyl in ). The carbamoyl-methyl group’s NH signal (δ ~6.5–7.5 ppm) would further differentiate the target from non-carbamoylated analogs .
  • Mass Spectrometry : Molecular networking (e.g., cosine scores for MS/MS fragmentation) could distinguish the target from analogs based on unique cleavage patterns from the hydroxymethyl and carbamoyl branches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.